![molecular formula C18H20N6O3 B2979933 Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate CAS No. 2034616-26-5](/img/structure/B2979933.png)

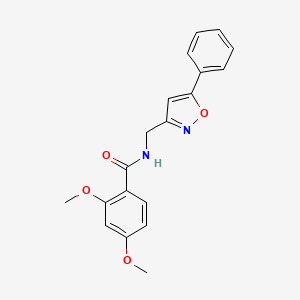

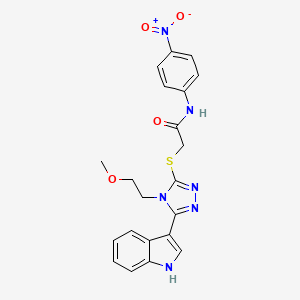

Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

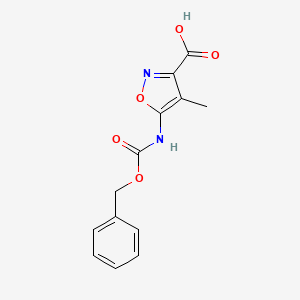

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The benzyl group and carbamate group attached to the triazolopyrimidine core could potentially modify its properties and biological activity.

Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a bicyclic structure containing a triazole ring fused with a pyrimidine ring. It also has a benzyl group and a carbamate group attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as ring-opening, isomerization , and others.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Some general properties can be inferred from its structure, such as its polarity and potential for hydrogen bonding. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique

Therapeutic Applications in Metabolic Disorders

Compounds with [1,2,4]triazolo structures have been identified as potential therapeutic targets for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs) .

Antimicrobial and Antitumor Applications

The pyrazolopyrimidine moiety is used in pharmaceutical compounds with a variety of medicinal applications including antimicrobial and antitumor activities .

Anticancer Agents

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been used as anticancer agents by suppressing the ERK signaling pathway .

Synthesis of Heterocyclic Compounds

The synthesis process involving [1,2,4]triazolo structures can lead to the creation of various heterocyclic compounds with potential pharmaceutical applications .

Development of Tricyclic Systems

Methodologies involving [1,2,3]-triazolo[1,5-a] structures are used for generating tricyclic systems that may have pharmaceutical relevance .

Pharmacological Activities

Compounds with triazolo structures exhibit diverse pharmacological activities including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral activities, and act as enzyme inhibitors .

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in the activity of these targets . For instance, as an inhibitor, the compound would bind to its target and reduce its activity.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been reported to induce cell apoptosis and cell cycle arrest , suggesting potential anticancer activity.

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c25-16(10-21-18(26)27-12-14-5-2-1-3-6-14)19-8-4-7-15-9-20-17-22-13-23-24(17)11-15/h1-3,5-6,9,11,13H,4,7-8,10,12H2,(H,19,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLGRJUWWUKBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)

![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)

![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)